(E)-9-Hexadecenyl acetate

Description

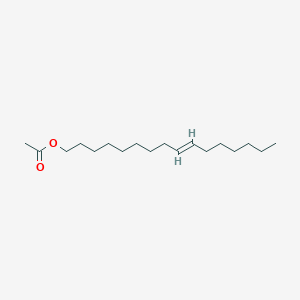

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hexadec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKBQCYSUVICLV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56218-69-0 | |

| Record name | 9-Hexadecen-1-ol, acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-9-Hexadecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

(E)-9-Hexadecenyl acetate , a significant semiochemical, plays a crucial role in the chemical communication of various insect species. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways it triggers in insects.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3] |

| Molecular Weight | 282.46 g/mol | [1][2][3] |

| IUPAC Name | (E)-9-Hexadecen-1-yl acetate | [1] |

| CAS Number | 56218-69-0 | [1][2] |

| Boiling Point (estimated) | 205.00 to 207.00 °C @ 13.00 mm Hg (for 9-Octadecenyl acetate) | [4] |

| Density (estimated) | 0.875 ± 0.06 g/cm³ at 20°C (for (E)-11-Hexadecenyl acetate) | |

| Refractive Index (estimated) | 1.4476 at 20°C (for (E)-11-Hexadecenyl acetate) | |

| Solubility | Insoluble in water; Soluble in organic solvents. | |

| XLogP3 (Computed) | 6.8 | [1] |

| Topological Polar Surface Area (Computed) | 26.3 Ų | [2] |

| Rotatable Bond Count (Computed) | 15 | [2] |

| Kovats Retention Index (Standard non-polar) | 1984.6 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1998 | [1] |

| Kovats Retention Index (Standard polar) | 2317 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the formation of the precursor alcohol, (E)-9-hexadecen-1-ol, followed by its acetylation.

The Wittig reaction is a reliable method for creating the C=C double bond with high stereoselectivity.[5][6][7] This protocol provides a general framework.

Materials:

-

Triphenylphosphine

-

1-Bromononane

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Heptanal

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent.

-

Add 1-bromononane and reflux the mixture to form the phosphonium salt.

-

After cooling to room temperature, add a strong base to deprotonate the phosphonium salt and form the ylide. The solution will typically change color, indicating ylide formation.

-

-

Wittig Reaction:

-

Cool the ylide solution in an ice bath.

-

Slowly add heptanal to the ylide solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, hexane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (E)-9-hexadecen-1-ol by column chromatography on silica gel.

-

Caption: Synthetic pathway for this compound.

This protocol details the conversion of the alcohol to the final acetate ester.[8][9][10][11]

Materials:

-

(E)-9-Hexadecen-1-ol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or other suitable solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry flask, dissolve (E)-9-Hexadecen-1-ol in anhydrous pyridine.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding methanol.

-

Dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Electroantennography (EAG) Protocol for Moth Pheromones

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[12][13][14]

Materials:

-

Live moth (e.g., male of the target species)

-

Dissecting microscope

-

Fine scissors and forceps

-

Micropipette puller (for glass electrodes)

-

Ag/AgCl electrodes

-

Conductive gel or saline solution

-

EAG apparatus (amplifier, data acquisition system)

-

Faraday cage

-

Purified air source

-

Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

-

This compound solution in a suitable solvent (e.g., hexane)

Procedure:

-

Antenna Preparation:

-

Immobilize the moth.

-

Under a dissecting microscope, carefully excise an antenna at its base.

-

Mount the antenna between two electrodes using conductive gel or by inserting the base and tip into saline-filled glass capillary electrodes.

-

-

EAG Recording:

-

Place the antenna preparation within a Faraday cage to reduce electrical noise.

-

Establish a continuous flow of purified, humidified air over the antenna.

-

Record the baseline electrical activity.

-

-

Stimulus Delivery:

-

Prepare a dilution series of this compound.

-

Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Introduce the tip of the stimulus pipette into the airstream directed at the antenna and deliver a puff of air.

-

-

Data Analysis:

-

Measure the amplitude of the negative deflection in the recorded potential for each stimulus.

-

Compare the responses to the pheromone with a solvent control.

-

Caption: Workflow for Electroantennography (EAG).

Field Trapping Protocol for Moths

Pheromone-baited traps are used to monitor moth populations in the field.[15][16][17][18]

Materials:

-

Pheromone traps (e.g., delta or wing traps)

-

Sticky inserts

-

This compound lures (e.g., rubber septa impregnated with the pheromone)

-

Stakes or hangers for trap placement

-

Gloves

Procedure:

-

Trap Assembly:

-

Assemble the trap according to the manufacturer's instructions.

-

Place a fresh sticky insert on the bottom of the trap.

-

-

Lure Placement:

-

Using gloves to avoid contamination, place the this compound lure inside the trap, typically suspended from the top center.

-

-

Trap Deployment:

-

Place traps in the field at a height and density appropriate for the target species. Generally, traps are placed at canopy level.

-

Ensure traps are securely fastened to stakes or branches.

-

-

Monitoring and Data Collection:

-

Check traps at regular intervals (e.g., weekly).

-

Count and record the number of captured target moths.

-

Replace sticky inserts and lures as needed, following the manufacturer's recommendations for lure longevity.

-

Caption: Workflow for Field Trapping with Pheromones.

Pheromone Signaling Pathway in Insects

The detection of this compound by a male moth initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process involves several key proteins and can proceed through two main pathways: an ionotropic and a metabotropic pathway.[19][20][21][22][23][24][25][26][27]

-

Pheromone Binding: Molecules of this compound enter the sensillum lymph through pores in the cuticle of the sensory hair. Here, they are bound by Pheromone Binding Proteins (PBPs) .[20]

-

Receptor Activation: The PBP-pheromone complex diffuses across the lymph and interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. The OR is typically a heterodimer composed of a specific pheromone-binding subunit and a highly conserved co-receptor (Orco).[19][23]

-

Signal Transduction:

-

Ionotropic Pathway: Upon pheromone binding, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel. This allows an influx of cations (e.g., Na⁺, Ca²⁺), leading to the depolarization of the neuron.[23]

-

Metabotropic Pathway: Alternatively, the activated OR can activate a G-protein (Gq). This initiates a second messenger cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, which can further open ion channels, leading to depolarization.[24]

-

-

Signal Termination: The signal is terminated by the degradation of the pheromone by enzymes within the sensillum lymph and the closing of the ion channels.

Caption: Insect Pheromone Signaling Pathway.

References

- 1. This compound | C18H34O2 | CID 5352787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 9-Octadecenyl acetate | C20H38O2 | CID 5367657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. gov.mb.ca [gov.mb.ca]

- 16. Articles | Decision Aid Systems [decisionaid.systems]

- 17. How to setup monitoring traps for tree fruit insect pests, like codling moth | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]

- 18. museumpests.net [museumpests.net]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. Odorant and Pheromone Receptors in Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 25. royalsocietypublishing.org [royalsocietypublishing.org]

- 26. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 27. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure of (E)-9-Hexadecenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of (E)-9-Hexadecenyl acetate. The document details the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous identification of this semiochemical.

Compound Identity and Properties

This compound is a long-chain unsaturated ester with the following key characteristics:

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.5 g/mol [1] |

| CAS Number | 56218-69-0[1] |

| IUPAC Name | [(E)-hexadec-9-enyl] acetate[1] |

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. The following tables summarize the expected quantitative data from these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2.1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Interpretation |

| 282 | [M]⁺ | Molecular ion |

| 222 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 61 | [CH₃COOH₂]⁺ | Protonated acetic acid |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

| various | CₙH₂ₙ₊₁ , CₙH₂ₙ, CₙH₂ₙ₋₁ | Alkyl fragments from the hydrocarbon chain |

Note: The fragmentation pattern is predicted based on the analysis of its (Z)-isomer and general principles of mass spectrometry for long-chain acetates. The molecular ion may be of low abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2.2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | m | 2H | -CH=CH- (Olefinic protons) |

| 4.05 | t | 2H | -CH₂-O- |

| 2.04 | s | 3H | CH₃-C(=O)- |

| ~1.97 | m | 4H | -CH₂-CH=CH-CH₂- |

| ~1.62 | p | 2H | -CH₂-CH₂-O- |

| ~1.27 | br s | 18H | -(CH₂)₉- (Aliphatic chain) |

| 0.88 | t | 3H | CH₃-CH₂- |

Table 2.3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 171.2 | C=O (Ester carbonyl) |

| 130.5 | -CH=CH- (Olefinic carbons) |

| 64.7 | -CH₂-O- |

| 32.6 | -CH₂-CH= |

| 29.7 - 29.1 | -(CH₂)ₙ- (Aliphatic chain) |

| 28.6 | -CH₂-CH₂-O- |

| 25.9 | -CH₂-CH₂-C=O |

| 22.7 | -CH₂-CH₃ |

| 21.0 | CH₃-C(=O)- |

| 14.1 | CH₃-CH₂- |

Note: The predicted chemical shifts are based on known values for similar long-chain unsaturated acetates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structure elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

-

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 10 min at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known spectra of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including the position and stereochemistry of the double bond.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 220 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning the position of the ester group and the double bond.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule. The coupling constant of the olefinic protons in the ¹H NMR spectrum is diagnostic for the E/Z stereochemistry (typically ~15 Hz for E-isomers).

Ozonolysis for Double Bond Position Determination

Objective: To chemically cleave the double bond and identify the resulting fragments, thereby confirming the position of the double bond at C9.

Procedure:

-

Ozonolysis Reaction:

-

Dissolve this compound (e.g., 50 mg) in a non-participating solvent like dichloromethane or methanol (~5 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas (generated from an ozone generator) through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

-

Reductive Work-up:

-

Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), to the cold solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Product Analysis:

-

Concentrate the reaction mixture under reduced pressure.

-

Analyze the resulting aldehyde products by GC-MS. For this compound, ozonolysis should yield nonanal and 7-acetoxyheptanal.

-

Compare the retention times and mass spectra of the products with those of authentic standards to confirm their identity.

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Caption: Ozonolysis reaction of this compound for double bond determination.

References

In-Depth Technical Guide: (E)-9-Hexadecenyl Acetate (CAS 56218-69-0)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Hexadecenyl acetate is a long-chain acetate ester that functions as an insect pheromone, playing a crucial role in the chemical communication of several lepidopteran species. This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthesis methodology, its known biological activity, and detailed experimental protocols for its analysis. The information is intended to support research and development efforts in chemical ecology, pest management, and drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It should be noted that while some experimental data is available, certain values are derived from closely related isomers or computational models due to a lack of specific experimental data for this particular compound.

| Property | Value | Source / Note |

| CAS Number | 56218-69-0 | - |

| IUPAC Name | [(E)-hexadec-9-enyl] acetate | PubChem |

| Molecular Formula | C₁₈H₃₄O₂ | PubChem[1] |

| Molecular Weight | 282.46 g/mol | Guidechem[2] |

| Boiling Point | 365ºC at 760 mmHg | Mobei Chemical[3] |

| Density | 0.875 g/cm³ | Mobei Chemical[3] |

| Solubility | Soluble in most organic solvents | General chemical property |

| Kovats Retention Index | Standard non-polar: 1984.6Semi-standard non-polar: 1998Standard polar: 2317 | PubChem[1] |

Synthesis of this compound

Representative Synthesis Workflow

References

(E)-9-Hexadecenyl acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for (E)-9-Hexadecenyl acetate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

This compound is a long-chain fatty acid ester. Its fundamental chemical properties are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3] |

| Molecular Weight | 282.46 g/mol | [3] |

| Synonyms | (9E)-Hexadecen-1-yl acetate, 9-Hexadecen-1-ol, acetate, (9E)- | [2] |

| Chemical Class | Carboxylic ester |

Proposed Synthetic Pathway

A viable and stereoselective method for the synthesis of this compound is through the Wittig reaction to form the precursor alcohol, (E)-9-Hexadecen-1-ol, followed by acetylation. The Wittig reaction is a well-established method for creating carbon-carbon double bonds, and the use of a stabilized ylide favors the formation of the (E) or trans isomer.

The proposed two-step synthesis is outlined below:

-

Step 1: Synthesis of (E)-9-Hexadecen-1-ol via Wittig Reaction. This step involves the reaction of heptanal with (8-hydroxyoctyl)triphenylphosphonium bromide in the presence of a suitable base to form the (E)-alkene.

-

Step 2: Acetylation of (E)-9-Hexadecen-1-ol. The synthesized alcohol is then acetylated using acetic anhydride in the presence of a catalyst to yield the final product, this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of (E)-9-Hexadecen-1-ol

Materials:

-

(8-Hydroxyoctyl)triphenylphosphonium bromide

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Heptanal

-

Hexane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of (8-hydroxyoctyl)triphenylphosphonium bromide in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the complete formation of the ylide.

-

The reaction mixture is cooled again to 0°C, and a solution of heptanal in anhydrous DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted three times with a 1:1 mixture of hexane and diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure (E)-9-Hexadecen-1-ol.

Step 2: Acetylation of (E)-9-Hexadecen-1-ol

Materials:

-

(E)-9-Hexadecen-1-ol

-

Acetic anhydride

-

Pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

(E)-9-Hexadecen-1-ol is dissolved in dichloromethane in a round-bottom flask.

-

Pyridine is added to the solution, followed by the dropwise addition of acetic anhydride at 0°C.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by flash chromatography.

Visualized Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

References

Unveiling the Scent of Attraction: The Discovery of (E)-9-Hexadecenyl Acetate as a Pheromone in the Lesser Cornstalk Borer (Elasmopalpus lignosellus)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of insect sex pheromones has been a cornerstone of chemical ecology and has revolutionized pest management strategies. Among these semiochemicals, (E)-9-Hexadecenyl acetate has been identified as a key component of the female-produced sex pheromone of the lesser cornstalk borer, Elasmopalpus lignosellus, a significant agricultural pest. This technical guide provides a comprehensive overview of the pivotal research that led to the discovery of this compound as a pheromone, detailing the experimental methodologies, presenting quantitative data, and illustrating the relevant biological pathways.

The Discovery of this compound in Elasmopalpus lignosellus

The initial identification of the pheromone blend of Elasmopalpus lignosellus involved a series of meticulous analytical and electrophysiological studies. While a blend of several compounds was found to be active, this compound emerged as a significant component. Subsequent research by Jham et al. (2005) further elucidated the complex composition of the pheromone gland extracts and confirmed the presence of various acetates, including the (E)-9 isomer, in Brazilian populations of the lesser cornstalk borer. This work highlighted the geographical variation in pheromone blends and the importance of precise analytical techniques for their identification.

Quantitative Data on Pheromone Blend Composition

The relative abundance of different components in the pheromone gland extract of Elasmopalpus lignosellus is crucial for eliciting a behavioral response in males. The following table summarizes the composition of acetates identified in the pheromone glands of a Brazilian population from Goiânia.

| Pheromone Component | Relative Amount (%) |

| (E)-8-Hexadecenyl acetate | Present |

| (Z)-9-Hexadecenyl acetate | Present |

| (Z)-11-Hexadecenyl acetate | Present |

| Note: The exact percentages were not specified in the available literature, but the presence of these components was confirmed. |

Experimental Protocols

The identification of this compound as a pheromone component relied on a combination of analytical chemistry and electrophysiological bioassays.

Pheromone Extraction and Analysis

Objective: To isolate and identify the volatile compounds present in the pheromone glands of female Elasmopalpus lignosellus.

Methodology:

-

Insect Rearing and Gland Excision: Female moths are reared under controlled conditions. At the peak of their calling (pheromone-releasing) behavior, the pheromone glands, located at the abdominal tip, are excised.

-

Solvent Extraction: The excised glands are immersed in a non-polar solvent, such as hexane, to extract the volatile pheromone components.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification by comparison with spectral libraries and synthetic standards.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the identified compounds are biologically active, the effluent from the gas chromatograph is split. One part goes to the detector (for chemical identification), and the other is passed over a male moth's antenna. The electrical response of the antenna to each compound is recorded, indicating which compounds are detected by the male's olfactory system.

Electrophysiological Assays

Objective: To quantify the antennal response of male moths to synthetic pheromone components.

Methodology:

-

Electroantennography (EAG): A male moth's antenna is excised and mounted between two electrodes. A puff of air containing a known concentration of the synthetic pheromone is delivered to the antenna. The resulting depolarization of the antennal neurons is recorded as an electrical potential (in millivolts), providing a measure of the antenna's sensitivity to the compound.

Behavioral Assays in a Wind Tunnel

Objective: To observe and quantify the behavioral responses of male moths to the pheromone.

Methodology:

-

Wind Tunnel Setup: A controlled environment is created with a constant, laminar airflow.

-

Pheromone Dispensing: A synthetic blend of the pheromone components, or individual compounds, is released from a point source at the upwind end of the tunnel.

-

Male Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the males is observed and scored for various responses, including taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source. The percentage of males exhibiting each behavior is recorded.

Signaling Pathway and Experimental Workflow

Pheromone Reception and Signal Transduction

The detection of this compound by the male moth initiates a cascade of events within the olfactory sensory neurons located in the antennae. This process is crucial for translating the chemical signal into a behavioral response.

Pheromone signal transduction pathway in a moth olfactory sensory neuron.

Experimental Workflow for Pheromone Identification

The process of identifying a new pheromone component is a systematic workflow that integrates chemical and biological techniques.

A typical experimental workflow for the identification of insect sex pheromones.

Conclusion

The discovery of this compound as a sex pheromone component in Elasmopalpus lignosellus exemplifies the intricate process of chemical ecology research. Through a combination of sophisticated analytical techniques and sensitive bioassays, scientists have been able to decipher the chemical language used by this important pest species. This knowledge not only deepens our understanding of insect communication but also provides a powerful tool for the development of environmentally benign pest management strategies, such as mating disruption and targeted trapping. Further research into the specific receptors and neural pathways involved in the perception of this and other pheromone components will continue to refine these approaches and offer new avenues for insect control.

The Biosynthesis of (E)-9-Hexadecenyl Acetate: A Technical Guide for Researchers

Abstract

(E)-9-Hexadecenyl acetate is a crucial semiochemical, playing a vital role in the chemical communication of numerous insect species. Understanding its biosynthetic pathway is paramount for developing targeted and environmentally benign pest management strategies, as well as for potential applications in drug development and other biotechnological fields. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and key intermediates. It is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology, biochemistry, and metabolic engineering. The guide includes detailed experimental protocols for key analytical techniques and visualizations of the metabolic and experimental workflows to facilitate a comprehensive understanding of this critical biological process.

Introduction

Insect sex pheromones are complex chemical signals that mediate mating behavior and reproductive isolation. A significant class of these pheromones is derived from fatty acid metabolism, typically involving a series of enzymatic modifications to common fatty acid precursors. This compound, a C16 acetate ester with a distinctive trans double bond at the ninth carbon, is a primary or secondary component of the sex pheromone blend of various moth species. Its biosynthesis is a multi-step process occurring primarily in the specialized pheromone glands of female insects. This guide elucidates the proposed biosynthetic pathway, from the initial fatty acid precursor to the final acetate ester, based on current scientific understanding of insect pheromone biochemistry.

The Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the common C16 saturated fatty acid, palmitic acid (as palmitoyl-CoA). The pathway involves a sequence of desaturation, reduction, and acetylation steps, each catalyzed by specific enzymes.

Step 1: Desaturation of Palmitoyl-CoA

The initial and most critical step in the biosynthesis of this compound is the introduction of a double bond at the Δ9 position of the palmitoyl-CoA carbon chain. This reaction is catalyzed by a Δ9-acyl-CoA desaturase . While most characterized insect Δ9-desaturases produce the (Z)-isomer, the formation of the (E)-isomer is a key feature of this pathway. The stereospecificity of the desaturase enzyme is the determining factor for the final geometry of the pheromone component. Research on desaturases that produce (E)-isomers has shown that specific amino acid substitutions within the enzyme's active site can alter the stereochemical outcome of the desaturation reaction. It is hypothesized that a specific Δ9-desaturase variant is responsible for producing (E)-9-hexadecenoic acid.

Step 2: Reduction of (E)-9-Hexadecenoyl-CoA

The resulting (E)-9-hexadecenoyl-CoA is then reduced to its corresponding alcohol, (E)-9-hexadecen-1-ol. This reduction is carried out by a fatty acyl-CoA reductase (FAR) . These enzymes are typically found in the pheromone gland and exhibit substrate specificity for fatty acyl-CoAs of particular chain lengths and saturation patterns. The FARs involved in pheromone biosynthesis are crucial for converting the fatty acid intermediate into the alcohol precursor of the final pheromone.

Step 3: Acetylation of (E)-9-Hexadecen-1-ol

The final step in the biosynthesis of this compound is the esterification of the (E)-9-hexadecen-1-ol with an acetyl group. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AAT) . These enzymes utilize acetyl-CoA as the acetyl group donor. The specificity of AATs can vary, but they are generally capable of acetylating a range of fatty alcohols, including the C16 unsaturated alcohol intermediate in this pathway.

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data

Quantitative data for the specific intermediates in the this compound pathway is limited in the literature. However, analysis of related pheromone biosynthetic pathways provides insights into the relative abundance of precursors and products. The following table summarizes hypothetical quantitative data based on typical findings in moth pheromone gland analysis.

| Compound | Typical Concentration Range (ng/gland) | Analytical Method |

| Palmitoyl-CoA | 50 - 200 | LC-MS/MS |

| (E)-9-Hexadecenoyl-CoA | 5 - 25 | LC-MS/MS |

| (E)-9-Hexadecen-1-ol | 10 - 50 | GC-MS |

| This compound | 100 - 500 | GC-MS |

Note: These values are illustrative and can vary significantly between species and physiological conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Pheromone Biosynthesis Genes

Objective: To identify candidate desaturase, reductase, and acetyltransferase genes involved in the biosynthesis of this compound.

Methodology:

-

Tissue Dissection and RNA Extraction:

-

Dissect pheromone glands from female moths during their peak pheromone production period.

-

Immediately freeze the glands in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

-

Transcriptome Sequencing (RNA-Seq):

-

Prepare cDNA libraries from the extracted RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

-

Assemble the transcriptome de novo using software like Trinity or map reads to a reference genome if available.

-

-

Gene Identification and Annotation:

-

Perform BLAST searches of the assembled transcriptome against known insect pheromone biosynthesis gene sequences (desaturases, FARs, AATs) from public databases (e.g., NCBI).

-

Identify candidate genes based on sequence homology and the presence of conserved protein domains.

-

Functional Characterization of Candidate Genes via Heterologous Expression in Yeast

Objective: To confirm the enzymatic function of candidate desaturase, reductase, and acetyltransferase genes.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length open reading frames (ORFs) of candidate genes from pheromone gland cDNA using PCR with gene-specific primers.

-

Clone the PCR products into a yeast expression vector (e.g., pYES2/NT C) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Expression:

-

Transform the expression constructs into a suitable strain of Saccharomyces cerevisiae (e.g., INVSc1).

-

Grow the transformed yeast in selective media lacking uracil.

-

Induce gene expression by adding galactose to the culture medium.

-

-

Substrate Feeding and Product Analysis:

-

For desaturases , supplement the yeast culture with the precursor fatty acid, palmitic acid (C16:0).

-

For reductases , supplement with (E)-9-hexadecenoic acid.

-

For acetyltransferases , supplement with (E)-9-hexadecen-1-ol.

-

After incubation, harvest the yeast cells and extract total fatty acids or alcohols.

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.

-

GC-MS Analysis of Pheromone Gland Extracts

Objective: To identify and quantify this compound and its precursors in pheromone gland extracts.

Methodology:

-

Sample Preparation:

-

Dissect pheromone glands and extract lipids with a suitable organic solvent (e.g., hexane containing 1% isopropanol).

-

For fatty acid analysis, derivatize the extracts to form fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known amounts of the synthetic standards.

-

Conclusion

The biosynthesis of this compound is a specialized branch of fatty acid metabolism that relies on a cascade of specific enzymes to produce this key semiochemical. This guide has outlined the proposed pathway, from the saturated C16 precursor to the final acetate ester, and has provided detailed experimental protocols for the identification and functional characterization of the genes and enzymes involved. A thorough understanding of this pathway is not only fundamental to the field of chemical ecology but also opens avenues for the development of innovative and sustainable pest control technologies through metabolic engineering and the production of pheromones in heterologous systems. Further research is needed to isolate and characterize the specific enzymes, particularly the E-specific Δ9-desaturase, from a wider range of insect species to fully elucidate the molecular basis of this important biosynthetic process.

A Technical Guide to the Natural Sources of (E)-9-Hexadecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

(E)-9-Hexadecenyl acetate , a notable semiochemical, plays a crucial role in the chemical communication systems of various insect species. This technical guide provides an in-depth overview of its natural sources, biosynthesis, and the methodologies for its extraction and analysis, tailored for professionals in research and drug development.

Natural Occurrences of this compound

This compound is primarily found as a component of sex pheromone blends in several species of moths (Lepidoptera). Its presence has been suggested in certain plant species as well, indicating a broader ecological significance.

Insect Pheromones

The lesser cornstalk borer, Elasmopalpus lignosellus, is a key insect species in which a compound suggested to be this compound has been detected as part of its sex pheromone complex. It is important to note that significant geographical variations in the pheromone composition of this species have been observed. While one population in Brazil was found to utilize a blend containing a component identified as either (E)-8-hexadecenyl acetate or this compound, other populations utilize different blends.

| Species | Population | Pheromone Component | Relative Amount (%) |

| Elasmopalpus lignosellus | Georgia, USA | (Z)-7-Tetradecenyl acetate | 16.5 |

| (Z)-9-Tetradecenyl acetate | 8.8 | ||

| Tetradecyl acetate | 3.8 | ||

| (Z)-9-Hexadecenyl acetate | 28.8 | ||

| (Z)-11-Hexadecenyl acetate | 7.4 | ||

| Hexadecyl acetate | 9.6 | ||

| (Z)-7-Tetradecenol | 2.1 | ||

| (Z)-9-Tetradecenol | 7.0 | ||

| (Z)-11-Hexadecenol | 14.0 | ||

| Elasmopalpus lignosellus | Minas Gerais, Brazil (Extract 1) | (E)-8-Hexadecenyl acetate or this compound | Present |

| (Z)-9-Hexadecenyl acetate | Present | ||

| (Z)-11-Hexadecenyl acetate | Present | ||

| Elasmopalpus lignosellus | Goiás, Brazil (Extract 2) | (Z)-9-Tetradecenyl acetate | Present |

| (Z)-11-Hexadecenyl acetate | Present |

Plant Sources

While direct evidence of this compound in plants is limited, studies have identified its precursor, 9-Hexadecenoic acid, in the methanolic seed extract of Pithecellobium dulce. This suggests the potential for the presence of the acetylated form in this or other plant species, possibly as a defense compound or a metabolic intermediate. Further research is required to confirm the natural occurrence and concentration of this compound in the plant kingdom.

Biosynthesis of this compound in Moths

The biosynthesis of C16 acetate pheromones in moths is a multi-step enzymatic process that originates from fatty acid metabolism. The general pathway is illustrated below.

Caption: Generalized biosynthetic pathway of this compound in moths.

The process begins with the synthesis of palmitoyl-CoA from acetyl-CoA and malonyl-CoA by the enzyme complex fatty acid synthase. A specific desaturase, in this case, a Δ9-desaturase, then introduces a double bond at the 9th position of the acyl chain, forming (E)-9-Hexadecenoyl-CoA. Subsequently, a fatty acyl-CoA reductase reduces the thioester to the corresponding alcohol, (E)-9-Hexadecen-1-ol. Finally, an acetyltransferase catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA to produce the final pheromone component, this compound.

Experimental Protocols

Pheromone Gland Solvent Extraction

This protocol details the extraction of pheromones from the glands of female moths.

Materials:

-

Virgin female moths (e.g., Elasmopalpus lignosellus)

-

Dissecting scissors and forceps

-

Glass vials with PTFE-lined caps

-

Hexane (HPLC grade)

-

Microsyringe

-

Nitrogen gas stream

Procedure:

-

Gland Dissection: Anesthetize a virgin female moth by cooling. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Extraction: Immediately place the dissected gland into a clean glass vial containing a known, small volume of hexane (e.g., 50 µL).

-

Incubation: Allow the gland to be extracted for a period of 30 minutes to 2 hours at room temperature. Gentle agitation can aid the extraction process.

-

Concentration: Carefully remove the gland tissue from the vial. If necessary, concentrate the extract to a smaller volume (e.g., 10 µL) under a gentle stream of nitrogen gas to increase the concentration of the pheromone components for analysis.

-

Storage: Store the extract at -20°C in a sealed vial until analysis to prevent degradation of the pheromone components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the analysis and quantification of this compound in an insect extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-INNOWax)

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC inlet. Use a splitless injection mode to maximize the transfer of the analytes to the column.

-

Chromatographic Separation: Employ a suitable temperature program to separate the components of the extract. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range that includes the molecular ion and characteristic fragment ions of this compound (m/z 282).

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of a synthetic standard.

-

Quantification: For quantitative analysis, create a calibration curve using known concentrations of a synthetic this compound standard. The concentration of the compound in the insect extract can then be determined by comparing its peak area to the calibration curve. An internal standard can be added to both the samples and standards to improve accuracy.

Olfactory Signaling Pathway in Moths

The detection of pheromones by male moths initiates a signaling cascade within the olfactory receptor neurons located in their antennae. This process ultimately leads to a behavioral response.

Caption: Olfactory signaling pathway for pheromone reception in moths.

Upon entering the sensillum lymph of the male moth's antenna, the hydrophobic this compound molecule is bound by a pheromone-binding protein (PBP). This complex transports the pheromone to the dendritic membrane of an olfactory receptor neuron (ORN). There, the pheromone interacts with a specific odorant receptor (OR). This binding event triggers a signal transduction cascade, often involving the opening of ion channels, which leads to the depolarization of the ORN and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response, such as oriented flight towards the pheromone source.

An In-depth Technical Guide to (E)-9-Hexadecenyl Acetate: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Hexadecenyl acetate is a significant long-chain fatty acid ester, primarily recognized for its role as a sex pheromone component in various species of Lepidoptera. This technical guide provides a comprehensive review of its chemical synthesis, physicochemical properties, and biological activity. Detailed experimental protocols for its stereoselective synthesis via the Wittig reaction, subsequent purification, and characterization are presented. Furthermore, this guide summarizes its function in insect chemical communication, including its interaction with olfactory receptors and its application in pest management strategies.

Introduction

This compound, a monounsaturated sixteen-carbon acetate, is a crucial semiochemical in the field of chemical ecology. Its E-isomeric configuration is vital for its biological activity as a sex pheromone in several moth species, including those from the Noctuidae family, such as Heliothis virescens (tobacco budworm) and Spodoptera littoralis (cotton leafworm). Pheromones are highly specific and potent, making them ideal for monitoring and controlling insect pest populations through environmentally benign methods like mating disruption and mass trapping. This guide offers an in-depth exploration of the technical aspects of this compound, from its molecular synthesis to its ecological applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a chemical formula of C₁₈H₃₄O₂ and a molecular weight of 282.46 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| CAS Number | 56218-69-0 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents such as hexane, diethyl ether, and dichloromethane. |

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereochemical purity is essential for its biological activity. The Wittig reaction is a widely employed and effective method for the stereoselective formation of the (E)-double bond. The general synthetic strategy involves two main steps: the Wittig olefination to produce (E)-9-hexadecen-1-ol, followed by acetylation.

This protocol is adapted from general procedures for Wittig reactions to produce (E)-alkenes.

Materials:

-

Heptanal

-

(9-Hydroxynonyl)triphenylphosphonium bromide

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (9-hydroxynonyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the phosphonium salt solution. Stir the resulting orange-red solution at 0 °C for 30 minutes to form the ylide.

-

Add a solution of heptanal (1.0 equivalent) in anhydrous CH₂Cl₂ to the ylide solution dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (E)-9-hexadecen-1-ol.

Caption: Workflow for the synthesis of (E)-9-hexadecen-1-ol.

Materials:

-

Crude (E)-9-hexadecen-1-ol

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude (E)-9-hexadecen-1-ol in a mixture of pyridine and CH₂Cl₂ (1:1 v/v) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 equivalents) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.[3][4]

Purification

The crude this compound is purified by column chromatography on silica gel.[5][6][7][8]

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.[5][6]

Caption: Purification workflow for this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Chemical Shifts (δ) / Mass Fragments (m/z) |

| ¹H NMR (CDCl₃) | ~5.3-5.4 ppm (m, 2H, -CH=CH-), 4.05 ppm (t, 2H, -CH₂-OAc), 2.04 ppm (s, 3H, -OAc), 1.9-2.1 ppm (m, 4H, -CH₂-CH=), 1.2-1.4 ppm (m, 20H, -(CH₂)₁₀-), 0.88 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | ~171.2 ppm (C=O), ~130.5 ppm (-CH=CH-), ~64.7 ppm (-CH₂-OAc), ~32.6, 29.7, 29.5, 29.3, 29.2, 28.7, 25.9, 22.7 ppm (-(CH₂)₁₂-), 21.1 ppm (-OAc), 14.1 ppm (-CH₃) |

| Mass Spectrometry (EI) | m/z 282 (M⁺), 222 ([M-CH₃COOH]⁺), and other characteristic fragments of long-chain acetates.[2][7][9][10] |

Biological Activity and Signaling Pathway

This compound is a key component of the female-produced sex pheromone of several moth species. It is detected by specialized olfactory receptor neurons (ORNs) located in the antennae of male moths.

Pheromone Reception and Signaling Cascade

The detection of pheromone molecules initiates a signal transduction cascade within the ORNs, leading to the generation of an electrical signal that is transmitted to the brain.

Caption: Pheromone reception and signaling pathway in moth ORNs.[11][12][13][14][15]

The binding of this compound to a specific Olfactory Receptor (OR) on the dendritic membrane of an ORN, often facilitated by a Pheromone Binding Protein (PBP), triggers a conformational change in the receptor.[11][13] This activates a G-protein, which in turn stimulates Phospholipase C (PLC).[12][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] These second messengers lead to the opening of ion channels, causing a depolarization of the neuronal membrane and the generation of an action potential.[11][15] This signal is then transmitted to the antennal lobe of the brain, where it is processed, leading to a behavioral response in the male moth, such as upwind flight towards the female.[14]

Biological Assays

EAG is a technique used to measure the overall electrical response of an insect antenna to a volatile compound. It is a valuable tool for screening the activity of pheromone components.

Protocol Outline:

-

An antenna is excised from a male moth and mounted between two electrodes.

-

A continuous stream of humidified air is passed over the antenna.

-

A puff of air containing a known concentration of this compound is introduced into the airstream.

-

The change in electrical potential across the antenna is recorded as the EAG response.

-

Dose-response curves can be generated by testing a range of concentrations.

Field trapping experiments are conducted to evaluate the attractiveness of synthetic pheromones to target insect species in their natural environment.

Protocol Outline:

-

Traps (e.g., delta or wing traps) are baited with a rubber septum or other dispenser loaded with a specific amount of synthetic this compound.

-

Traps are deployed in the field in a randomized block design.

-

The number of captured male moths of the target species is recorded at regular intervals.

-

The efficacy of different dosages and blends can be compared. For instance, field studies on the cotton leafworm, Spodoptera littoralis, have shown that traps baited with its synthetic sex pheromone, which includes (Z,E)-9,11-tetradecadienyl acetate as a major component, are effective for monitoring population levels.[16][17][18] While this compound is a known component for other related species, its specific role as a single-component lure for S. littoralis requires further field validation.

Conclusion

This compound is a biologically significant molecule with important applications in integrated pest management. The stereoselective synthesis of this compound is crucial for its efficacy as a pheromone. This guide has provided a detailed overview of its synthesis, purification, and characterization, along with an understanding of its role in insect chemical communication. Further research into the specific olfactory receptors and neural pathways involved in its detection will enhance our ability to develop more effective and targeted pest control strategies.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. mdpi.com [mdpi.com]

- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. Mass spectral fragmentations of cholesterol acetate oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-Hexadecen-1-ol, (Z)- [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]

- 15. Dynamical Modeling of the Moth Pheromone-Sensitive Olfactory Receptor Neuron within Its Sensillar Environment | PLOS One [journals.plos.org]

- 16. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. Heat accumulations and sex pheromone traps as a tools for predicting the cotton leaf worm Spodoptera littoralis (Boisd.) (Lepidoptera: Noctuidae) field generations at Assiut Governorate [journals.ekb.eg]

Unveiling the Biological Activity of (E)-9-Hexadecenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-9-Hexadecenyl acetate is a long-chain unsaturated ester that functions as a semiochemical, specifically as a sex pheromone component for numerous species of Lepidoptera (moths and butterflies). As a critical element in insect chemical communication, this compound plays a pivotal role in mate recognition and attraction, making it a significant subject of study in chemical ecology, pest management, and the development of novel, species-specific insect control strategies. This technical guide provides an in-depth overview of the biological activity of this compound, including its pheromonal effects, the underlying signaling pathways, and detailed experimental protocols for its study.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | [(E)-hexadec-9-enyl] acetate |

| Synonyms | 9E-Hexadecenyl acetate, trans-9-Hexadecen-1-yl acetate |

| CAS Number | 56218-69-0 |

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~335.7 °C at 760 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents |

Pheromonal Activity and Behavioral Responses

This compound is a key component of the female sex pheromone blend of various moth species, including the lesser cornstalk borer (Elasmopalpus lignosellus). It acts as a long-range attractant for conspecific males, initiating a sequence of behaviors that culminate in mating. The behavioral cascade typically involves activation, upwind flight (anemotaxis), and landing at the pheromone source. The specificity of the pheromone signal is often determined by the precise ratio of this compound to other compounds in the blend.

Quantitative Behavioral Data (Illustrative)

Due to the limited availability of specific quantitative behavioral data for this compound, the following table presents illustrative data based on studies of structurally similar pheromone acetates in a wind tunnel bioassay. This demonstrates the typical dose-dependent nature of behavioral responses.

| Concentration (µg on lure) | Taking Flight (%) | Upwind Flight (%) | Source Contact (%) |

| 0 (Control) | 10 | 5 | 0 |

| 0.01 | 35 | 20 | 5 |

| 0.1 | 60 | 45 | 20 |

| 1 | 85 | 70 | 50 |

| 10 | 90 | 75 | 55 |

Electrophysiological Activity

The primary mode of detection for this compound in male moths is through specialized olfactory sensory neurons (OSNs) located on the antennae. The binding of the pheromone molecule to receptors on these neurons elicits a change in membrane potential, which can be measured as an electroantennogram (EAG). The EAG is the summed potential of all responding OSNs on the antenna and provides a measure of the antenna's sensitivity to a particular compound.

Quantitative Electroantennogram (EAG) Data (Illustrative)

| Stimulus Loading (µg) | Mean EAG Response (mV) ± SEM |

| 0 (Control) | 0.1 ± 0.02 |

| 0.01 | 0.5 ± 0.08 |

| 0.1 | 1.2 ± 0.15 |

| 1 | 2.5 ± 0.21 |

| 10 | 3.8 ± 0.30 |

| 100 | 4.1 ± 0.28 |

Olfactory Signaling Pathway

The perception of this compound in insects is a complex process initiated by the binding of the pheromone to an Odorant Receptor (OR) on the dendritic membrane of an OSN. This process is facilitated by Pheromone-Binding Proteins (PBPs) in the sensillar lymph. Insect ORs are heterodimeric complexes consisting of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor, Orco. The binding of the pheromone triggers the opening of an ion channel, leading to membrane depolarization and the generation of an action potential. Evidence suggests the involvement of a G-protein coupled receptor (GPCR) signaling cascade in modulating the neuronal response.

Caption: Olfactory signaling pathway for this compound.

Experimental Protocols

Electroantennography (EAG)

EAG is used to measure the overall olfactory response of an insect antenna to volatile compounds.

Caption: Experimental workflow for Electroantennography (EAG).

Methodology:

-

Insect Preparation: An adult male moth is immobilized, and an antenna is excised at the base.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode, both filled with a saline solution.

-

Stimulus Preparation: Serial dilutions of this compound in a solvent like hexane are prepared. A known volume is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

-

Odor Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air is then delivered through the Pasteur pipette, carrying the odorant to the antenna.

-

Data Recording and Analysis: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.

Wind Tunnel Bioassay

This assay is used to observe and quantify the behavioral responses of insects to a pheromone source in a controlled environment that simulates a natural odor plume.

Methodology:

-

Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light is used. A pheromone lure (e.g., a rubber septum impregnated with a known concentration of this compound) is placed at the upwind end.

-

Insect Acclimatization: Male moths are placed in the tunnel for an acclimatization period.

-

Behavioral Observation: Moths are released at the downwind end of the tunnel, and their flight behavior is recorded.

-

Data Quantification: The percentage of moths exhibiting specific behaviors (e.g., taking flight, oriented upwind flight, and contact with the source) is quantified.

Synthesis of this compound

A common method for the synthesis of (E)-alkenes like this compound is the Wittig reaction.

Caption: Synthesis of this compound via the Wittig reaction.

General Protocol:

-

Ylide Formation: A phosphonium salt, such as (9-acetoxynonyl)triphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an appropriate solvent (e.g., THF) to generate the corresponding phosphonium ylide.

-

Wittig Reaction: The ylide is then reacted with an aldehyde, in this case, heptanal. The reaction typically proceeds at low temperatures.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography to yield this compound. The stereoselectivity towards the (E)-isomer can be influenced by the reaction conditions and the nature of the ylide.

Conclusion

This compound is a biologically potent molecule that serves as a vital communication signal for numerous insect species. A thorough understanding of its pheromonal activity, the underlying neural and molecular mechanisms of its detection, and the methods for its study and synthesis are crucial for advancing research in chemical ecology and for the development of environmentally benign pest management strategies. The data and protocols presented in this guide provide a comprehensive foundation for researchers and professionals working in these fields. Further research to obtain specific quantitative biological activity data for this compound will be invaluable for refining its application in various contexts.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-9-Hexadecenyl acetate is a long-chain unsaturated ester that plays a significant role in chemical ecology, particularly as a sex pheromone in various species of Lepidoptera (moths and butterflies). Its specific stereochemistry and chemical properties are crucial for its biological activity, making it a subject of interest for researchers in fields ranging from entomology and chemical ecology to synthetic chemistry and pest management. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in olfactory signaling pathways.

Chemical Identity and Synonyms

This compound is systematically known as [(E)-hexadec-9-enyl] acetate. It is also referred to by several other names and identifiers, which are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | [(E)-hexadec-9-enyl] acetate[1][2] |

| CAS Number | 56218-69-0[1][2] |

| Molecular Formula | C18H34O2[1][2] |

| Molecular Weight | 282.5 g/mol [1] |

| Synonyms | 9E-Hexadecenyl acetate, trans-9-Hexadecenyl acetate, (9E)-Hexadec-9-en-1-yl acetate |

Physicochemical Properties

The physicochemical properties of this compound are critical for its function as a semiochemical, influencing its volatility, transport, and interaction with biological receptors. A summary of its key properties is presented below.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not explicitly available | Expected to be high due to molecular weight. |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water, soluble in organic solvents | Typical for long-chain esters. |

| XLogP3 | 6.8 | A measure of lipophilicity.[1] |

| Kovats Retention Index | Standard non-polar: 1984.6, Semi-standard non-polar: 1998, Standard polar: 2317 | For gas chromatography.[1] |

Related Compounds

The biological activity of pheromones is often highly specific to the structure of the molecule, including the geometry of the double bond and the position of functional groups. Related compounds to this compound include its geometric isomer, positional isomers, and functional group analogs.

| Compound Name | Structure | CAS Number | Key Differences and Biological Significance |

| (Z)-9-Hexadecenyl acetate | cis isomer at C9 | 34010-20-3[3][4] | Often a component of the same pheromone blend as the (E)-isomer, the ratio of (E) to (Z) is critical for species-specific attraction. It is a female sex pheromone in species like Mamestra configurata.[5] |

| (E)-11-Hexadecenyl acetate | Double bond at C11 | 56218-72-5[6] | A positional isomer, also found as a pheromone component in some moth species. |

| (Z)-11-Hexadecenyl acetate | cis isomer at C11 | 34010-21-4[7] | Another common pheromone component in Lepidoptera. |

| (E)-9-Hexadecen-1-ol | Alcohol functional group | 64437-47-4[8][9] | The corresponding alcohol, which can be a precursor or a pheromone component itself in some species. |

| (Z)-9-Hexadecen-1-ol | cis isomer, alcohol | 10378-01-5[7] | The (Z)-isomer of the corresponding alcohol. |

| (E)-9-Hexadecenal | Aldehyde functional group | The corresponding aldehyde, which can also act as a pheromone component. | |

| (Z)-9-Hexadecenal | cis isomer, aldehyde | The (Z)-isomer of the corresponding aldehyde, which has shown bioactivity against fungi. |

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereochemical purity is essential for studying its biological activity. The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes and can be adapted to produce the (E)-isomer preferentially.[10]

Representative Protocol using a Modified Wittig Reaction:

This protocol describes a general approach for the synthesis of (E)-alkenyl acetates.

-

Preparation of the Phosphonium Ylide (Wittig Reagent):

-

A suitable phosphonium salt is prepared by the reaction of triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).

-

The phosphonium salt is then deprotonated using a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like THF or ether to generate the ylide. For stabilized ylides, which favor the formation of (E)-alkenes, the alkyl portion attached to the phosphorus often contains an electron-withdrawing group.[11]

-

-

Wittig Reaction:

-

The aldehyde partner (e.g., 9-oxononyl acetate) is added to the solution of the ylide at low temperature (e.g., -78 °C to 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from the triphenylphosphine oxide byproduct and any (Z)-isomer that may have formed.[12][13][14]

-

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification and Analysis

Purification by Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The polarity is optimized using TLC to achieve good separation between the product and impurities. A typical starting gradient might be 5% ethyl acetate in hexanes, gradually increasing the polarity if necessary.[13][14]

-